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molecular formula C23H20N2O2 B8757245 N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE

N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE

Cat. No. B8757245
M. Wt: 356.4 g/mol
InChI Key: BOWXEPIUZVMXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05559230

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoline (28.7 g) in acetone (400 ml) and water (200 ml) is added potassium carbonate (38.8 g) and further thereto is added 4-benzoylaminobenzoyl chloride (56 g) under ice-cooling. The mixture is stirred at room temperature overnight. Water is added to the reaction mixture, and the mixture is extracted with dichloromethane. The extract is dried over magnesium sulfate, and the solvent is distilled off under reduced pressure. The resulting residue is purified by silica gel column chromatography and recrystallized from methanol to give 1-[4-(benzoylamino)benzoyl]-1,2,3,4-tetrahydroquinoline (57 g) as white powder, m.p. 202.5°-203.5° C.
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
4-benzoylaminobenzoyl chloride
Quantity
56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[C:17]([NH:25][C:26]1[CH:34]=[CH:33][C:29]([C:30](Cl)=[O:31])=[CH:28][CH:27]=1)(=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CC(C)=O.O>[C:17]([NH:25][C:26]1[CH:27]=[CH:28][C:29]([C:30]([N:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH2:4][CH2:3][CH2:2]2)=[O:31])=[CH:33][CH:34]=1)(=[O:24])[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
28.7 g
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
38.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
4-benzoylaminobenzoyl chloride
Quantity
56 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC=C(C(=O)N2CCCC3=CC=CC=C23)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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